

# minimizing toxicity of experimental MMPSI drugs

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### Technical Support Center: VirtuScreenPro v2.0

Welcome to the technical support center for VirtuScreenPro, your integrated platform for computational drug discovery. This guide provides troubleshooting assistance and answers to frequently asked questions to help you navigate common challenges in your virtual screening experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting

## Q1: My virtual screening campaign is producing a high number of false positives. What are the common causes and how can I troubleshoot this?

A high false positive rate is a common issue in virtual screening. It often stems from suboptimal library preparation, inadequate protein setup, or lenient docking parameters. A systematic approach is key to identifying the root cause.

#### **Troubleshooting Steps:**

Assess Compound Library Quality: Ensure your small molecule library has been properly
prepared. This includes generating 3D conformers, assigning correct protonation states, and
removing reactive or promiscuous compounds.



### Troubleshooting & Optimization

Check Availability & Pricing

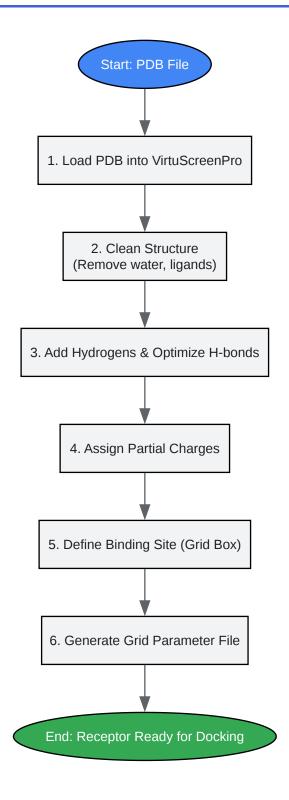
- Refine the Protein Binding Site Definition: An overly large or poorly defined binding site can lead to non-specific docking poses. Verify that the grid box for docking is appropriately centered and sized around the known active site.
- Implement Post-Docking Filters: Use filters to remove compounds with poor physicochemical properties or those known to be frequent hitters (PAINS - Pan-Assay Interference Compounds).
- Increase Docking Algorithm Stringency: Adjust the docking parameters to be more rigorous.
   This might increase computation time but can significantly improve the quality of the results.

Below is a decision tree to help troubleshoot high false positive rates.









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